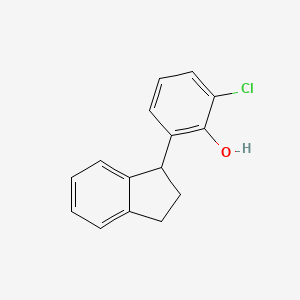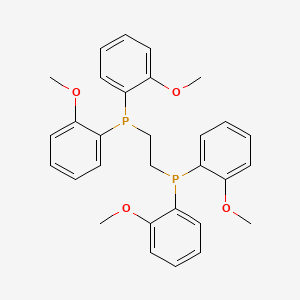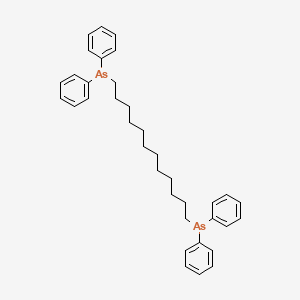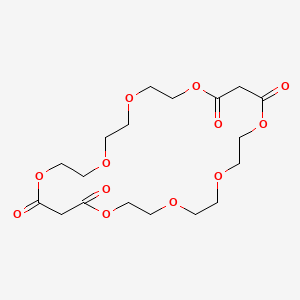![molecular formula C44H36N2O B14423397 5,5'-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) CAS No. 83994-91-6](/img/no-structure.png)
5,5'-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxyphenyl group linked to two benzo[a]carbazole units, making it an interesting subject for research in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) typically involves multi-step organic reactions. One common method includes the condensation of 11-ethyl-11H-benzo[a]carbazole with 4-methoxybenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the methylene bridge between the two benzo[a]carbazole units.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents like bromine or nitric acid, leading to halogenated or nitrated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation; concentrated nitric acid for nitration.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated or nitrated benzo[a]carbazole derivatives.
Applications De Recherche Scientifique
5,5’-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 5,5’-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Comparison
Compared to similar compounds, 5,5’-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) stands out due to its larger and more complex structure, which can lead to unique electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Propriétés
| 83994-91-6 | |
Formule moléculaire |
C44H36N2O |
Poids moléculaire |
608.8 g/mol |
Nom IUPAC |
11-ethyl-5-[(11-ethylbenzo[a]carbazol-5-yl)-(4-methoxyphenyl)methyl]benzo[a]carbazole |
InChI |
InChI=1S/C44H36N2O/c1-4-45-40-20-12-10-16-32(40)38-26-36(30-14-6-8-18-34(30)43(38)45)42(28-22-24-29(47-3)25-23-28)37-27-39-33-17-11-13-21-41(33)46(5-2)44(39)35-19-9-7-15-31(35)37/h6-27,42H,4-5H2,1-3H3 |
Clé InChI |
XITFPSRCDWTMKR-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)C(C5=CC=C(C=C5)OC)C6=CC7=C(C8=CC=CC=C86)N(C9=CC=CC=C97)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)


![4-[(4-Methylphenyl)methoxy]piperidine](/img/structure/B14423336.png)
![4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14423337.png)

![Pyridine, 2-[(3-methylphenyl)azo]-](/img/structure/B14423349.png)

![1-Nitro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14423371.png)


